molecular formula C16H11AsN2Na2O11S2 B1147329 Neothorin CAS No. 3547-38-4

Neothorin

Cat. No.: B1147329
CAS No.: 3547-38-4
M. Wt: 614.28
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Neothorin is synthesized through a series of chemical reactions involving the coupling of arsonophenylazo groups with chromotropic acid disodium salt. The reaction typically involves the use of acidic or basic conditions to facilitate the coupling process. The specific reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency in quality and purity. The industrial production process also includes purification steps such as recrystallization and filtration to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Neothorin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Complexation Reactions: Common reagents include metal ions such as palladium (II), thorium (IV), and uranium (VI).

    Substitution Reactions: Reagents such as halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of Neothorin involves its ability to form stable complexes with metal ions. The arsonophenylazo groups in this compound coordinate with metal ions, resulting in the formation of colored complexes. These complexes exhibit characteristic absorption maxima in the UV-Visible spectrum, allowing for the spectrophotometric determination of metal ions. The molecular targets of this compound are the metal ions, and the pathways involved include complexation and coordination chemistry .

Comparison with Similar Compounds

Neothorin is similar to other arsonophenylazo compounds such as Arsenazo I and Arsenazo III. this compound has unique properties that make it suitable for specific applications:

    Arsenazo I: Similar to this compound, Arsenazo I is used for the spectrophotometric determination of metal ions.

    Arsenazo III: Arsenazo III is another arsonophenylazo compound used as a metal ion indicator.

List of Similar Compounds

  • Arsenazo I
  • Arsenazo III
  • Chromotropic acid disodium salt
  • Phenylarsine oxide

This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industrial processes.

Properties

IUPAC Name

disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURKGOGGBIGRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11AsN2Na2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501047757
Record name 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501047757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3547-38-4
Record name 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501047757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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